Bromoacetic-PEG1-CH2-NHS ester is a specialized chemical compound primarily utilized in bioconjugation and drug development, particularly within the context of PROteolysis TArgeting Chimeras (PROTACs). This compound belongs to the class of polyethylene glycol (PEG) derivatives, which are known for their solubility and biocompatibility. The molecular formula for Bromoacetic-PEG1-CH2-NHS ester is with a molecular weight of 338.11 g/mol . The compound functions as a linker that connects two ligands in PROTACs, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Bromoacetic-PEG1-CH2-NHS ester is classified under PROTAC linkers, which are pivotal in targeted protein degradation strategies. These linkers are synthesized from bromoacetic acid and polyethylene glycol, incorporating N-hydroxysuccinimide (NHS) for enhanced reactivity towards amine groups on biomolecules . The compound is commercially available from various suppliers, including InvivoChem, which highlights its importance in research and therapeutic applications.
The synthesis of Bromoacetic-PEG1-CH2-NHS ester typically involves the following steps:
The reaction conditions, including temperature and reaction time, are crucial for optimizing yield and purity. Typically, reactions are conducted under inert atmospheres to prevent moisture interference and ensure stability.
The structure of Bromoacetic-PEG1-CH2-NHS ester features a bromoacetic moiety linked to a PEG chain ending in an NHS group. The presence of the NHS group enhances the compound's ability to react with primary amines, making it suitable for conjugating biomolecules.
Bromoacetic-PEG1-CH2-NHS ester undergoes several key reactions:
The kinetics of these reactions can be influenced by factors such as pH and temperature, making it essential to optimize conditions for specific applications.
Bromoacetic-PEG1-CH2-NHS ester functions primarily through its ability to form covalent bonds with target biomolecules via its NHS group. Upon interaction with an amine-containing substrate, the NHS group facilitates the formation of an amide bond while releasing N-hydroxysuccinimide as a byproduct.
This mechanism allows for precise control over biomolecule modifications, enabling researchers to design complex bioconjugates for various applications in drug delivery and targeting.
Bromoacetic-PEG1-CH2-NHS ester has significant applications in:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: